molecular formula C5H4Cl2N2 B106839 3,6-Dichloro-4-methylpyridazine CAS No. 19064-64-3

3,6-Dichloro-4-methylpyridazine

Cat. No. B106839
Key on ui cas rn: 19064-64-3
M. Wt: 163 g/mol
InChI Key: ROYHWGZNGMXQEU-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

3,6-Dichloro-4-methylpyridazine (1.00 g, 6.1 mmol) was mostly dissolved in dioxane (22.5 mL) then added phenylboronic acid (0.82 g, 6.7 mmol), PdCl2(dppf)-CH2Cl2Adduct (0.25 g, 0.31 mmol) and a solution of cesium carbonate (6.0 g, 18 mmol) in water (7.5 mL). The reaction mixture was heated at 80° C. for 6 hours. The reaction mixture was concentrated under vacuum and the remaining solid was triturated with water. The solid was collected on a glass frit, washing well with water. The sample was purified by flash chromatography eluting with 1:4 ethyl acetate/hexane to afford 3-chloro-4-methyl-6-phenylpyridazine as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.25 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][C:7]=1[CH3:8].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C)Cl
Name
Quantity
22.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.25 g
Type
reactant
Smiles
Step Four
Name
cesium carbonate
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
Quantity
7.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the remaining solid was triturated with water
CUSTOM
Type
CUSTOM
Details
The solid was collected on a glass frit
WASH
Type
WASH
Details
washing well with water
CUSTOM
Type
CUSTOM
Details
The sample was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1:4 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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